

# A Comprehensive Technical Guide to 4-Aminopiperidine-4-carboxylic Acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Aminopiperidine-4-carboxylic acid

Cat. No.: B556564

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of **4-Aminopiperidine-4-carboxylic acid**, a pivotal building block in medicinal chemistry. This document outlines its chemical identifiers, synthesis methodologies, and its role in biologically relevant signaling pathways.

## Core Chemical Data

**4-Aminopiperidine-4-carboxylic acid** is a non-proteinogenic amino acid characterized by a piperidine ring substituted at the 4-position with both an amino group and a carboxylic acid. This unique structure imparts conformational rigidity, making it a valuable scaffold in the design of peptidomimetics and other bioactive molecules.

## Chemical Identifiers

A comprehensive list of identifiers for **4-Aminopiperidine-4-carboxylic acid** is provided below, facilitating its unambiguous identification in databases and literature.

| Identifier        | Value                                                                               |
|-------------------|-------------------------------------------------------------------------------------|
| CAS Number        | 40951-39-1 <a href="#">[1]</a>                                                      |
| PubChem CID       | 1514306 <a href="#">[2]</a>                                                         |
| IUPAC Name        | 4-aminopiperidine-4-carboxylic acid <a href="#">[2]</a>                             |
| Molecular Formula | C <sub>6</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub> <a href="#">[1]</a>    |
| Molecular Weight  | 144.17 g/mol <a href="#">[1]</a>                                                    |
| InChI             | InChI=1S/C6H12N2O2/c7-6(5(9)10)1-3-8-4-2-6/h8H,1-4,7H2,(H,9,10) <a href="#">[2]</a> |
| InChIKey          | KHABBYNLBYZCKP-UHFFFAOYSA-N <a href="#">[2]</a>                                     |
| Canonical SMILES  | C1CNCCC1(C(=O)O)N <a href="#">[2]</a>                                               |

## Synthesis of 4-Aminopiperidine-4-carboxylic Acid

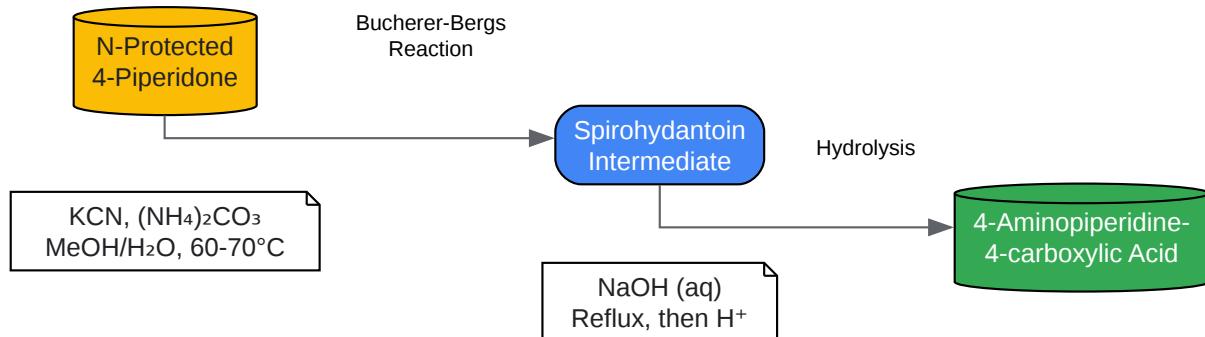
The synthesis of **4-Aminopiperidine-4-carboxylic acid** is most commonly achieved through a two-step process involving the Bucherer-Bergs reaction to form a hydantoin intermediate, followed by hydrolysis. This method utilizes a protected 4-piperidone derivative as the starting material.

## Experimental Protocol: Bucherer-Bergs Synthesis

This protocol outlines the synthesis starting from a suitable N-protected 4-piperidone.

### Step 1: Synthesis of the Spirohydantoin Intermediate

- Reaction Setup: In a well-ventilated fume hood, a round-bottom flask is charged with the N-protected 4-piperidone, ammonium carbonate, and a suitable solvent such as a mixture of methanol and water.
- Addition of Cyanide: A solution of potassium cyanide or sodium cyanide in water is added dropwise to the stirred mixture.[\[3\]](#) Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment and quench any residual cyanide with bleach before disposal.


- Reaction Conditions: The reaction mixture is typically heated to 60-70°C and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).<sup>[4]</sup>
- Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the precipitated spirohydantoin product is collected by filtration. The solid is washed with water and dried to yield the crude intermediate.

#### Step 2: Hydrolysis of the Spirohydantoin to **4-Aminopiperidine-4-carboxylic Acid**

- Hydrolysis: The isolated spirohydantoin is suspended in a strong aqueous base, such as sodium hydroxide or potassium hydroxide, and heated at reflux.
- Reaction Monitoring: The progress of the hydrolysis is monitored until the hydantoin ring is completely opened to form the amino acid.
- Neutralization and Isolation: The reaction mixture is cooled and then neutralized with a strong acid (e.g., HCl) to the isoelectric point of the amino acid, leading to its precipitation.
- Purification: The precipitated **4-Aminopiperidine-4-carboxylic acid** is collected by filtration, washed with cold water, and then with a water-miscible organic solvent like ethanol to remove impurities. The final product is dried under vacuum.

## Synthetic Workflow Diagram

The following diagram illustrates the key steps in the Bucherer-Bergs synthesis of **4-Aminopiperidine-4-carboxylic acid**.

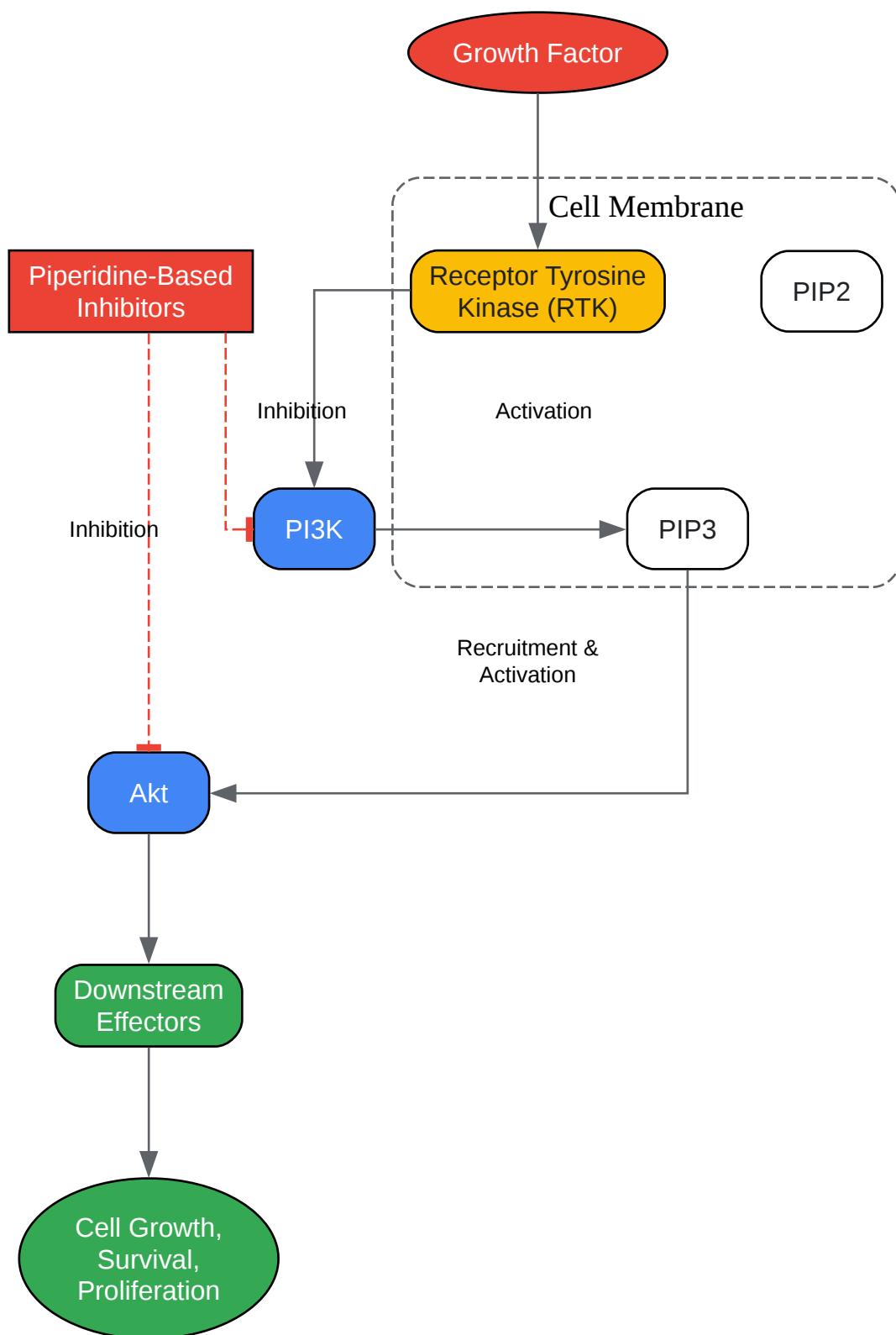


[Click to download full resolution via product page](#)

Bucherer-Bergs synthesis of **4-Aminopiperidine-4-carboxylic acid**.

## Biological Significance and Signaling Pathways

Derivatives of **4-Aminopiperidine-4-carboxylic acid** are integral components of various pharmacologically active compounds. Notably, they serve as scaffolds for the development of inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is frequently dysregulated in cancer.<sup>[5][6]</sup>


## The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.<sup>[7]</sup> The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the plasma membrane, where it is activated through phosphorylation. Activated Akt then phosphorylates a multitude of downstream substrates, ultimately leading to the cellular responses.

In many cancers, components of the PI3K/Akt pathway are mutated or overexpressed, leading to its constitutive activation and promoting uncontrolled cell growth and survival.<sup>[8]</sup> Piperidine-containing molecules, often incorporating the **4-aminopiperidine-4-carboxylic acid** scaffold, have been developed as potent and selective inhibitors of PI3K or Akt, thereby blocking this aberrant signaling.<sup>[5]</sup><sup>[6]</sup>

## PI3K/Akt Signaling Pathway Diagram

The diagram below depicts a simplified representation of the PI3K/Akt signaling pathway and highlights the points of inhibition by drugs derived from the **4-aminopiperidine-4-carboxylic acid** scaffold.



[Click to download full resolution via product page](#)

The PI3K/Akt signaling pathway and points of inhibition.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-aminopiperidine-4-carboxylic acid 97% | CAS: 40951-39-1 | AChemBlock [achemblock.com]
- 2. 4-Aminopiperidine-4-carboxylic acid | C6H12N2O2 | CID 1514306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-Aminopiperidine-4-carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b556564#4-aminopiperidine-4-carboxylic-acid-cas-number-and-identifiers>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)